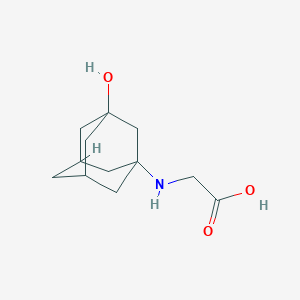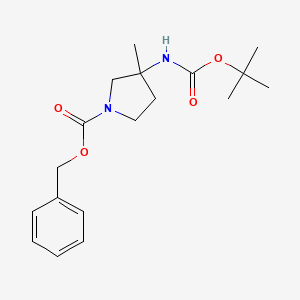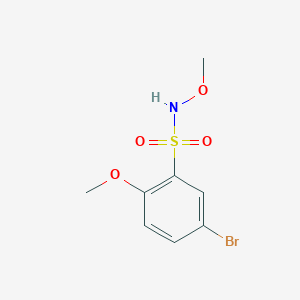![molecular formula C13H15NO2 B1444916 Acide 4-(2-azabicyclo[2.2.1]heptan-2-yl)benzoïque CAS No. 1306037-29-5](/img/structure/B1444916.png)
Acide 4-(2-azabicyclo[2.2.1]heptan-2-yl)benzoïque
Vue d'ensemble
Description
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features a bicyclic structure with a benzoic acid moiety, making it an interesting subject for various chemical and biological studies.
Applications De Recherche Scientifique
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of the compound 4-(2-Azabicyclo[22A related compound, 2-azabicyclo[221]heptan-4-amine, is noted to be a key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase .
Mode of Action
The specific mode of action for 4-(2-Azabicyclo[22It’s worth noting that related compounds with the 2-azabicyclo[221]heptane structure can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The specific biochemical pathways affected by 4-(2-Azabicyclo[22The products of the aforementioned reaction could be further functionalized to build up a library of bridged aza-bicyclic structures , which may have implications for various biochemical pathways.
Result of Action
The specific molecular and cellular effects of 4-(2-Azabicyclo[22The ability to synthesize a variety of bridged aza-bicyclic structures suggests potential versatility in its applications.
Analyse Biochimique
Biochemical Properties
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For example, it may bind to the active sites of enzymes, altering their catalytic activity. Additionally, 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within cells .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For example, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from binding. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance or inhibit enzyme activity. Additionally, 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function or protecting against cellular damage. At high doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes .
Metabolic Pathways
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid within cells and tissues are crucial for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of palladium catalysts and specific reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-Azabicyclo[2.2.1]heptane derivatives
- Benzoic acid derivatives
Uniqueness
What sets 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid apart is its unique bicyclic structure combined with a benzoic acid moiety, which provides it with distinct chemical and biological properties .
Propriétés
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)10-2-5-11(6-3-10)14-8-9-1-4-12(14)7-9/h2-3,5-6,9,12H,1,4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCWATYQREKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)



![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)

![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)

![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)



![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
